6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No.:
Cat. No.: VC15454929
Molecular Formula: C14H16N4O2S
Molecular Weight: 304.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O2S |
|---|---|
| Molecular Weight | 304.37 g/mol |
| IUPAC Name | 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
| Standard InChI | InChI=1S/C14H16N4O2S/c1-4-13-15-16-14-18(13)17-10(8-21-14)9-5-6-11(19-2)12(7-9)20-3/h5-7H,4,8H2,1-3H3 |
| Standard InChI Key | YLKUUASGZWJHLY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H- triazolo[3,4-b][1, thiadiazine is C₁₄H₁₆N₄O₂S, with a molecular weight of 304.37 g/mol. Its IUPAC name reflects the substitution pattern: a 3,4-dimethoxyphenyl group at position 6 and an ethyl group at position 3 of the triazolo-thiadiazine core. The canonical SMILES string CCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)OC)OC encodes the connectivity of atoms, while the InChIKey YLKUUASGZWJHLY-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration.
Table 1: Key Molecular Descriptors
The presence of methoxy groups on the phenyl ring enhances lipophilicity, potentially improving membrane permeability, while the ethyl substituent may influence steric interactions with biological targets .
Synthesis and Structural Modification
The synthesis of triazolo-thiadiazines typically involves multi-step reactions starting from substituted thiosemicarbazides or 4-amino-triazole precursors. For 6-(3,4-dimethoxyphenyl)-3-ethyl derivatives, a common route involves:
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Condensation: Reacting 3-bromoacetylpyrazole with 4-amino-1,2,4-triazole-3-thiol derivatives in ethanol under reflux, catalyzed by triethylamine .
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Cyclization: Intramolecular cyclization forms the triazolo-thiadiazine core, with the ethyl and methoxyphenyl groups introduced via selective alkylation or aryl substitution.
Recent advancements include one-pot syntheses using microwave irradiation to reduce reaction times and improve yields (70–85%) . Modifications at positions 3 and 6 are critical for tuning bioactivity; for example, bulkier substituents at position 3 enhance kinase inhibition, while electron-donating groups (e.g., methoxy) at position 6 improve DNA intercalation .
Biological Activities and Mechanisms
Anticancer Activity
| Compound | EGFR IC₅₀ (nM) | CDK-2 IC₅₀ (nM) | MCF-7 IC₅₀ (μM) |
|---|---|---|---|
| 6-(3,4-Dimethoxyphenyl)-3-ethyl derivative | 19.6 | 87.9 | 0.39 |
| Erlotinib (Reference) | 2.0 | - | 4.7 |
| Roscovitine (Reference) | - | 100 | - |
Research Advancements and Future Directions
Recent studies focus on hybrid derivatives combining triazolo-thiadiazines with pyrazole or morpholine moieties to enhance solubility and target affinity . For instance, bis-(pyrazolyltriazolo-thiadiazines) linked via alkylene spacers show improved pharmacokinetics and brain penetration . Computational modeling predicts strong binding to ATP pockets of kinases, with docking scores <−9.5 kcal/mol for EGFR .
Challenges remain in optimizing metabolic stability and reducing off-target effects. Future work should explore:
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Prodrug formulations to enhance oral bioavailability.
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Combination therapies with checkpoint inhibitors or DNA-damaging agents.
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In vivo toxicity profiling to establish therapeutic indices.
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